

An In-depth Technical Guide to Methyltriphenylphosphonium Salts in Organophosphorus Chemistry

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Compound of Interest

Compound Name: Methyltriphenylphosphonium

Cat. No.: B096628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyltriphenylphosphonium** salts, specifically the bromide and iodide derivatives, which are pivotal reagents in organophosphorus chemistry. This document details their synthesis, physicochemical properties, and core applications, with a focus on the Wittig reaction and phase-transfer catalysis. Experimental protocols and quantitative data are presented to support practical laboratory applications.

Introduction

Methyltriphenylphosphonium salts are quaternary phosphonium salts characterized by a phosphorus atom bonded to three phenyl groups and one methyl group. The cationic nature of the phosphonium center, balanced by a halide anion (typically bromide or iodide), imparts unique reactivity to these compounds.^{[1][2]} They are indispensable precursors for the generation of methylenetriphenylphosphorane, a key Wittig reagent used for the introduction of a methylene group onto a carbonyl carbon.^{[3][4]} Furthermore, their properties make them effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.^{[5][6]} Their utility extends to the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials.^[7]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of **methyltriphenylphosphonium** bromide and iodide are crucial for their handling, characterization, and application in synthesis.

Physical Properties

Property	Methyltriphenylphosphonium Bromide	Methyltriphenylphosphonium Iodide
CAS Number	1779-49-3[8]	2065-66-9
Molecular Formula	C ₁₉ H ₁₈ BrP[8]	C ₁₉ H ₁₈ IP
Molecular Weight	357.22 g/mol [8]	404.22 g/mol
Appearance	White to off-white powder or crystals[5]	White to light yellow powder[9]
Melting Point	230-234 °C[8]	183-185 °C
Solubility	Soluble in water (400 g/L at 25°C), methanol, and other polar organic solvents.[5][10]	Soluble in chloroform (slightly) and methanol (slightly).[9]
Hygroscopicity	Hygroscopic[11]	Hygroscopic and light-sensitive[9]

Spectroscopic Data

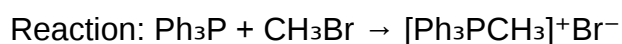
Data Type	Methyltriphenylphosphonium Bromide	Methyltriphenylphosphonium Iodide
¹ H NMR	δ (ppm) = 7.84-7.67 (m, 15H, Ar-H), 3.27 (d, J(P,H) = 13.3 Hz, 3H, CH ₃)[12]	No specific data found in search results.
³¹ P NMR	δ (ppm) = 22.04 (in CDCl ₃)[1][13]	No specific data found in search results.
IR (KBr)	Characteristic peaks for P-Ph and C-H bonds.[11][14]	No specific data found in search results.
Mass Spec (EI)	Available through NIST WebBook[15]	No specific data found in search results.

Synthesis of Methyltriphenylphosphonium Salts

The most common method for synthesizing **methyltriphenylphosphonium** salts is the quaternization of triphenylphosphine with a methyl halide.^[4]

Synthesis of Methyltriphenylphosphonium Bromide

This protocol is adapted from established literature procedures.^{[2][16]}



Experimental Protocol:

- In a pressure bottle, dissolve triphenylphosphine (0.21 mol, 55 g) in dry benzene (45 mL).
- Cool the bottle in an ice-salt bath.
- Carefully add condensed methyl bromide (0.29 mol, 28 g).
- Seal the pressure bottle and allow the reaction mixture to stand at room temperature for 2 days.
- After the reaction period, cool the bottle before opening.
- Collect the resulting white precipitate by suction filtration.
- Wash the solid with approximately 500 mL of hot benzene to remove any unreacted triphenylphosphine.
- Dry the product under vacuum to yield **methyltriphenylphosphonium** bromide.

Synthesis of Methyltriphenylphosphonium Iodide

This protocol is based on a high-yield synthesis method.^{[9][17]}



Experimental Protocol:

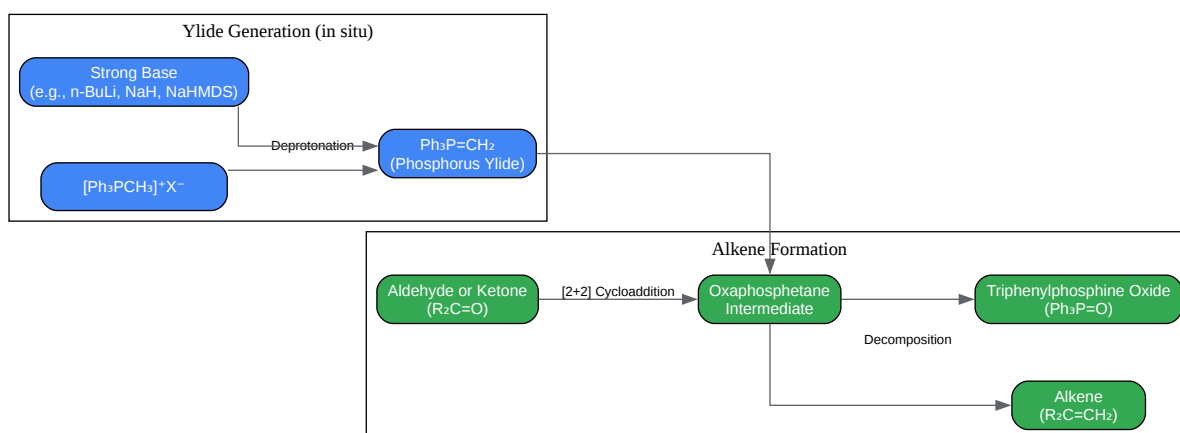
- Recrystallize triphenylphosphine from ethanol and dry it over phosphorus pentoxide under reduced pressure for 12 hours.
- In a suitable flask, dissolve triphenylphosphine (0.15 mol, 39 g) and iodomethane (0.16 mol, 10.0 mL, 22.8 g) in benzene (105 mL).
- Stir the solution at room temperature for 12 hours.
- Collect the precipitate by filtration.
- Wash the solid with benzene.
- Dry the product over phosphorus pentoxide under reduced pressure for 12 hours.
- This procedure typically yields **methyltriphenylphosphonium** iodide in high purity (yield: 57 g, 94%).^[9]

Core Applications in Organic Synthesis

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.^[3]

Methyltriphenylphosphonium salts are the direct precursors to the simplest phosphorus ylide, methylenetriphenylphosphorane ($\text{Ph}_3\text{P}=\text{CH}_2$).



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Caption: General workflow of the Wittig reaction.

This protocol provides a step-by-step guide for a typical Wittig olefination.[2]

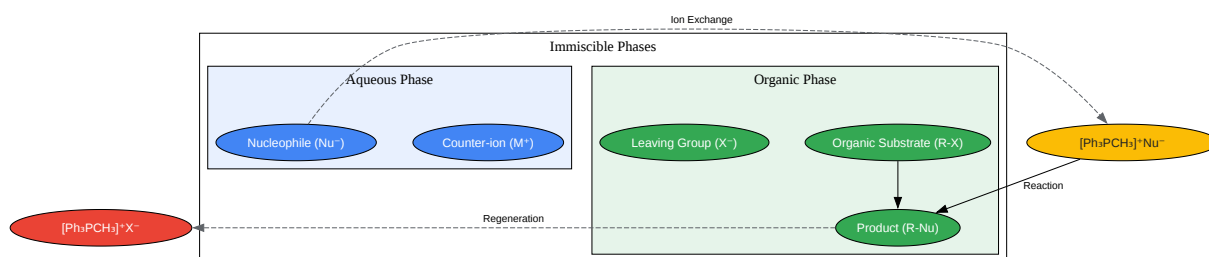
Experimental Protocol:

- Ylide Generation:
 - In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube, maintain a gentle flow of nitrogen.
 - Add an ethereal solution of n -butyllithium (0.10 mol) and 200 mL of anhydrous ether to the flask.

- While stirring, cautiously add **methyltriphenylphosphonium** bromide (0.10 mol, 35.7 g) over a 5-minute period. A characteristic color change indicates the formation of the ylide.
- Reaction with Carbonyl:
 - To the freshly prepared ylide solution, add a solution of cyclohexanone (0.09 mole, 8.8 g) in 50 ml of anhydrous ether dropwise over 30 minutes.
 - After the addition is complete, stir the reaction mixture at room temperature for at least 4 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up and Purification:
 - Quench the reaction by the dropwise addition of water.
 - Separate the ethereal layer and wash it successively with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and filter.
 - Remove the ether by distillation.
 - The crude product can be purified by fractional distillation or column chromatography to yield methylenecyclohexane. The by-product, triphenylphosphine oxide, is a solid and can often be removed by filtration or chromatography.

Phase-Transfer Catalysis

Methyltriphenylphosphonium salts can act as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).^{[6][18]} The lipophilic phosphonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate.



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Caption: Mechanism of phase-transfer catalysis.

While specific, detailed protocols for drug synthesis using **methyltriphenylphosphonium** salts as PTCs are often proprietary, the principle is widely applied. For instance, in the synthesis of certain pharmaceutical intermediates, a nucleophilic substitution reaction might be required between an inorganic salt (soluble in water) and an organic halide (soluble in an organic solvent). The phosphonium salt facilitates the transport of the nucleophile into the organic phase, enabling the reaction to proceed at a reasonable rate under mild conditions. This avoids the need for harsh, homogeneous reaction conditions and can improve yield and selectivity.^[7]
^[19]

Safety and Handling

Methyltriphenylphosphonium salts are hazardous materials and should be handled with appropriate safety precautions.

- Toxicity: They are harmful if swallowed, in contact with skin, or if inhaled.[11]
- Irritation: They can cause skin and serious eye irritation.
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly closed container in a cool, dry place. The salts are hygroscopic and, in the case of the iodide, light-sensitive.[9][11]

Always consult the Safety Data Sheet (SDS) for the specific salt before use.

Conclusion

Methyltriphenylphosphonium bromide and iodide are versatile and powerful reagents in organophosphorus chemistry. Their primary role as precursors to the Wittig reagent for methylenation reactions is fundamental to modern organic synthesis. Additionally, their application as phase-transfer catalysts provides an efficient and environmentally benign approach to conducting biphasic reactions. A thorough understanding of their properties, synthesis, and reaction protocols, as detailed in this guide, is essential for their effective and safe utilization in research and development, including the critical field of drug discovery and manufacturing.

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